Racemodine

Vue d'ensemble

Description

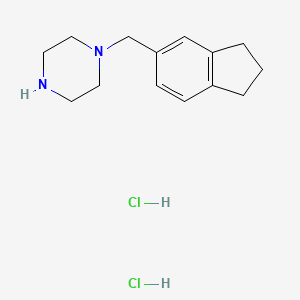

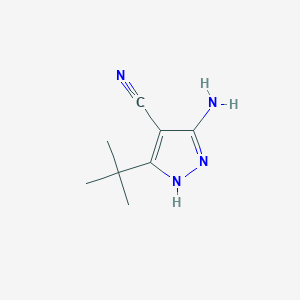

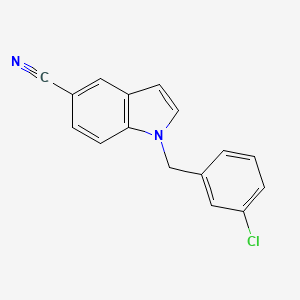

Racemodine is a saturated pyrrolizidine diester alkaloid isolated from the plant Senecio racemosus. The compound was identified through phytochemical studies of the basic fraction of the plant, and its structure was elucidated using spectral and chemical studies, including 2D NMR techniques .

Synthesis Analysis

The synthesis of this compound itself is not detailed in the provided papers. However, similar complex molecules have been synthesized using various strategies. For instance, the synthesis of epibatidine analogues, which share structural similarities with pyrrolizidine alkaloids, involved an inverse type Diels-Alder reaction and the preparation of N-substituted derivatives . Another example is the synthesis of the C20-diterpenoid alkaloid racemulsonine, which included a diastereoselective Au(I)-catalyzed annulation and a PIDA promoted transannular aziridination . These methods reflect the complexity and creativity required in the synthesis of intricate alkaloid structures, which could be relevant to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound was established from spectral data, particularly 2D NMR. This technique is crucial for determining the structure of complex organic molecules, as it provides detailed information about the molecular framework and the spatial arrangement of atoms within the molecule . X-ray crystallography was used to confirm the structure of a related compound, providing insight into the solid-state conformations of these types of molecules .

Chemical Reactions Analysis

The papers do not provide specific reactions involving this compound. However, the synthesis of related compounds involves a variety of chemical reactions. For example, the synthesis of epibatidine analogues required the use of an inverse type Diels-Alder reaction, which is a cycloaddition reaction that forms a six-membered ring . The synthesis of racemulsonine involved a transannular aziridination, which is a reaction that introduces a nitrogen atom into a ring system . These reactions are indicative of the types of chemical transformations that might be used in the synthesis or modification of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the structural studies of related compounds, such as polyesters, provide insights into the crystalline properties and molecular conformations that can be expected from racemic mixtures of complex organic molecules . The analysis of tetrahydropyrimidines, which also exhibit complex molecular structures, revealed the influence of molecular structures on optical properties and self-assembly, which could be relevant for understanding the behavior of this compound in various environments .

Applications De Recherche Scientifique

Phytochemical Studies

Racemodine, identified as a pyrrolizidine alkaloid from Senecio racemosus, has been a subject of phytochemical research. In a study by Ahmed et al. (1992), this compound was isolated along with other alkaloids, and its structure was established through spectral and chemical studies, including 2D NMR. This research contributes to the understanding of the chemical composition and potential applications of compounds found in Senecio racemosus (Ahmed et al., 1992).

Chiral Separation in Drug Development

The separation of drug stereoisomers, such as this compound, plays a crucial role in developing more effective and safer pharmaceuticals. Armstrong et al. (1986) explored the differential complexation of various drug stereoisomers, including those in classes like beta-blockers and calcium-channel blockers, using immobilized beta-cyclodextrin. This research demonstrates the significance of isolating pure isomers, which could be more therapeutically effective and have fewer side effects compared to racemic mixtures (Armstrong et al., 1986).

Antidepressant Activity Studies

In the field of psychopharmacology, this compound has been investigated for its potential antidepressant effects. Singh et al. (2009) evaluated the antidepressant effect of Asparagus racemosus, which contains this compound, in rodent models. The study found that it exhibited significant antidepressant activity, likely mediated through the serotonergic and noradrenergic systems, as well as the augmentation of antioxidant defenses (Singh et al., 2009).

Race and Ethnicity in Research

The concept of race and ethnicity in biomedical research, which may include studies on compounds like this compound, has been debated. Haga and Venter (2003) discussed the use of self-identified categories of race and ethnicity in scientific research and their implications. They emphasized the need for more individualized data collection rather than relying on broad group statistics (Haga & Venter, 2003).

Nutraceutical and Chemopreventive Research

The exploration of this compound in nutraceuticals and disease prevention, particularly in cancer chemoprevention, is another area of scientific interest. Gosslau and Chen (2004) discussed the potential of dietary and herbal chemicals, possibly including this compound, in preventing diseases and as chemopreventive agents. This research underscores the growing interest in utilizing natural compounds in disease prevention strategies (Gosslau & Chen, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-[(3-hydroxy-3-methylbutanoyl)oxymethyl]but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO7/c1-6-15(3)21(26)31-18-9-11-24-10-8-17(20(18)24)14-30-22(27)16(7-2)13-29-19(25)12-23(4,5)28/h6-7,17-18,20,28H,8-14H2,1-5H3/b15-6-,16-7-/t17-,18-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOJBJYZVQYKHB-HEWCMQNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)COC(=O)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/COC(=O)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol](/img/structure/B3034159.png)

![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)

![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)

![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)

![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)

![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)